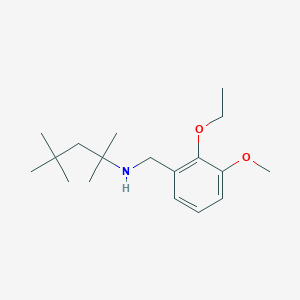![molecular formula C13H13BrClNO2 B503991 2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol](/img/structure/B503991.png)
2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol is a complex organic compound characterized by the presence of a furan ring substituted with a bromo-chlorophenyl group and an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromo-chlorophenyl group: This step often involves electrophilic aromatic substitution reactions using bromine and chlorine reagents.
Attachment of the aminoethanol moiety: This can be done through nucleophilic substitution reactions where the furan ring is reacted with an appropriate aminoethanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromo and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-({[5-(4-Bromo-2-chlorophenyl)furan-2-yl]methyl}amino)propanol
- 2-({[5-(4-Bromo-2-chlorophenyl)furan-2-yl]methyl}amino)butanol
Uniqueness
2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring, substituted with a bromo-chlorophenyl group, and the presence of an aminoethanol moiety make it a versatile compound for various applications.
Properties
Molecular Formula |
C13H13BrClNO2 |
|---|---|
Molecular Weight |
330.6g/mol |
IUPAC Name |
2-[[5-(4-bromo-2-chlorophenyl)furan-2-yl]methylamino]ethanol |
InChI |
InChI=1S/C13H13BrClNO2/c14-9-1-3-11(12(15)7-9)13-4-2-10(18-13)8-16-5-6-17/h1-4,7,16-17H,5-6,8H2 |
InChI Key |
GYKAMUMYGDTJMY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)Cl)C2=CC=C(O2)CNCCO |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C2=CC=C(O2)CNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-N-(2-furylmethyl)amine](/img/structure/B503909.png)

![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(2-furylmethyl)amine](/img/structure/B503911.png)

![METHYL 5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE](/img/structure/B503918.png)

![4-amino-N-{2-[(4-isopropylbenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B503920.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B503924.png)
![N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B503926.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B503927.png)
![1-(furan-2-yl)-N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}methanamine](/img/structure/B503928.png)
![N-({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503929.png)
![1-(furan-2-yl)-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}methanamine](/img/structure/B503930.png)
![N-({2-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503931.png)
